molecular formula C24H15F3N2O2S B11128785 (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione

(2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione

Cat. No.: B11128785
M. Wt: 452.4 g/mol
InChI Key: UWIASGIARYOWOY-XMHGGMMESA-N
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Description

(2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione is a complex organic compound that features a pyrazole ring, a trifluoromethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.

    3-(5-methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: A more complex compound with similar structural features.

Uniqueness

(2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione is unique due to its combination of a pyrazole ring, a trifluoromethyl group, and a thiophene ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H15F3N2O2S

Molecular Weight

452.4 g/mol

IUPAC Name

(2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione

InChI

InChI=1S/C24H15F3N2O2S/c25-24(26,27)23(31)19(22(30)20-12-7-13-32-20)14-17-15-29(18-10-5-2-6-11-18)28-21(17)16-8-3-1-4-9-16/h1-15H/b19-14+

InChI Key

UWIASGIARYOWOY-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C(\C(=O)C3=CC=CS3)/C(=O)C(F)(F)F)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=C(C(=O)C3=CC=CS3)C(=O)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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